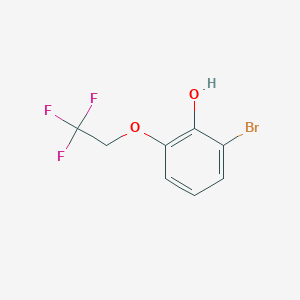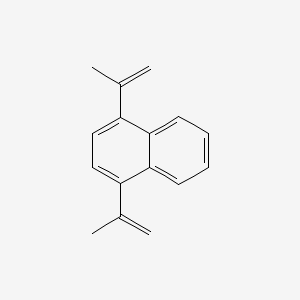![molecular formula C20H22N2O2S2 B15203263 4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione: is an organic compound that belongs to the class of dithieno[3,2-b:2’,3’-d]pyrrole derivatives. These compounds are known for their excellent π-conjugation across fused thiophene rings, making them significant in the field of organic electronics and photovoltaics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves the following steps:
Formation of the Core Structure: The core structure of dithieno[3,2-b:2’,3’-d]pyrrole is synthesized through a series of cyclization reactions involving thiophene derivatives.
Introduction of Butyl Groups: The butyl groups are introduced via alkylation reactions using butyl halides under basic conditions.
Oxidation: The final step involves the oxidation of the pyrrole ring to form the dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and alkylation reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure back to its corresponding diol.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine are commonly used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the core structure.
Reduction Products: Corresponding diols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used as a hole transport material in organic photovoltaic cells due to its excellent π-conjugation and charge transport properties.
Conducting Polymers: It is incorporated into conducting polymers to enhance their electrical conductivity.
Biology and Medicine:
Biosensors: The compound is explored for use in biosensors due to its ability to interact with biological molecules and transduce signals.
Drug Delivery: Research is ongoing to investigate its potential in drug delivery systems due to its unique structural properties.
Industry:
Solar Cells: It is used in the development of high-efficiency perovskite solar cells.
Light-Emitting Diodes: The compound is investigated for use in organic light-emitting diodes (OLEDs) due to its luminescent properties
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic materials. Its π-conjugated system allows for efficient charge transport, making it an excellent hole transport material. The molecular targets include the active layers in photovoltaic cells and other electronic devices.
Pathways Involved:
Charge Transport: The compound facilitates the movement of holes (positive charge carriers) through the active layer of electronic devices.
Energy Transfer: It participates in energy transfer processes, enhancing the efficiency of devices like solar cells and OLEDs.
Comparaison Avec Des Composés Similaires
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-diol
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dithione
Uniqueness: The uniqueness of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione lies in its specific structural configuration, which provides optimal π-conjugation and charge transport properties. This makes it superior in applications such as organic photovoltaics and electronic devices compared to its similar compounds .
Propriétés
Formule moléculaire |
C20H22N2O2S2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(6E)-4-butyl-6-(4-butyl-5-oxothieno[3,2-b]pyrrol-6-ylidene)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C20H22N2O2S2/c1-3-5-9-21-13-7-11-25-17(13)15(19(21)23)16-18-14(8-12-26-18)22(20(16)24)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-15+ |
Clé InChI |
ZBEGHEXRFZBCPI-FOCLMDBBSA-N |
SMILES isomérique |
CCCCN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CCCC)/C1=O)SC=C2 |
SMILES canonique |
CCCCN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CCCC)C1=O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


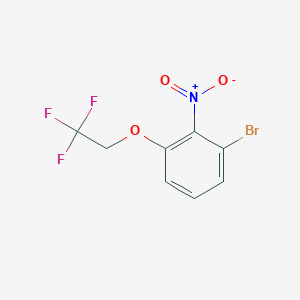
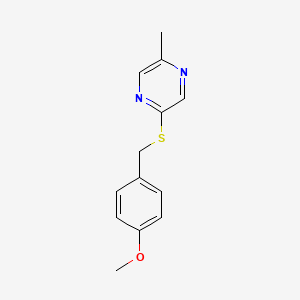
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)

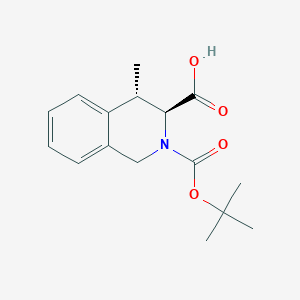
![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
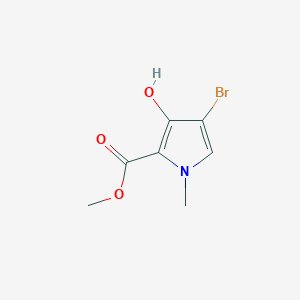
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)

